N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide
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Overview
Description
“N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide” is a chemical compound that is related to a variety of other compounds, such as 4-amino-N-[2-(diethylamino)ethyl]benzamide . It is also related to 2-(diethylamino)ethyl methacrylate, which is a polymeric mediator containing ferrocene moieties applicable in electrochemical biosensors .
Synthesis Analysis
The synthesis of a similar compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride (procainamide hydrochloride) in deionized water at room temperature . The reaction yielded the title compound in 85% of the reactions .Scientific Research Applications
Environmental Impact of Parabens
Parabens, structurally related to N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide, have been extensively reviewed for their occurrence, fate, and behavior in aquatic environments. Despite effective wastewater treatments, parabens persist in low concentrations in effluents and are ubiquitous in surface waters and sediments. This prevalence is attributed to the widespread use of paraben-based products and their continuous introduction into the environment. Methylparaben and propylparaben are the most common, reflecting their dominant presence in consumer products. Chlorinated parabens, more stable than their parent compounds, have been detected in various water bodies, necessitating further toxicity studies (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Review of Metoclopramide
Metoclopramide, structurally akin to this compound, has been reviewed for its pharmacological properties and clinical applications. Its utility spans gastro-intestinal diagnostics and treatments for various vomiting types and gastrointestinal disorders. Despite its broad applicability, the need for controlled trials to confirm its efficacy in proposed areas remains. Side effects are generally transient, with rare instances of severe reactions. Metoclopramide's impact on drug absorption has been noted, promoting the absorption of several drugs, highlighting its significance in clinical settings (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Toxicological Review of Sunscreen Ingredients
The environmental and toxicological effects of common sunscreen ingredients, like ethylhexyl methoxycinnamate (EHMC) and butyl methoxydibenzoylmethane (BMDM), provide insight into the broader category of compounds including this compound. These compounds, detected in various marine organisms due to their bioaccumulation potential, pose significant risks to aquatic ecosystems and potentially humans through the food chain. The development of safer sunscreen formulations and natural photoprotectors is recommended to mitigate these impacts (da Silva, Santos, Castro, & Rodrigues, 2021).
Analytical Methods for Determining Antioxidant Activity
The compound's relevance extends into analytical chemistry, where the review of methods used in determining antioxidant activity highlights the importance of understanding chemical reactions and kinetics in assays. This understanding is crucial for analyzing compounds like this compound, aiding in the development of assays for measuring the antioxidant capacity of complex samples. The review discusses the advantages and disadvantages of various assays, emphasizing the need for specific and validated methods to study antioxidants comprehensively (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
Similar compounds such as darapladib are known to selectively inhibit lipoprotein-associated phospholipase a2 (lp-pla2), an enzymatic upstream mediator of inflammatory processes .
Mode of Action
It can be inferred from similar compounds that it may interact with its target enzyme to inhibit its activity, thereby modulating inflammatory processes .
Biochemical Pathways
Based on the known action of similar compounds, it can be inferred that it may affect pathways related to inflammation and lipid metabolism .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its absorption and bioavailability.
Result of Action
Based on the known action of similar compounds, it can be inferred that it may have anti-inflammatory effects by inhibiting the activity of its target enzyme .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide. For instance, the compound’s solubility in water can affect its absorption and distribution in the body. Additionally, factors such as pH, temperature, and the presence of other substances can also influence its stability and activity.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-4-16(5-2)9-8-15-14(18)12-7-6-11(17)10-13(12)19-3/h6-7,10,17H,4-5,8-9H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGJOUIYFPVZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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